[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine
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Overview
Description
[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C10H11BrFN and a molecular weight of 244.1 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of a cyclopropylcarbinol derivative with a bromofluorobenzene under specific conditions to introduce the bromine and fluorine substituents . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation and subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: [1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the cyclopropyl group and halogen substituents can influence its interaction with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of [1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The cyclopropyl group and halogen substituents can modulate its binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine: This compound shares a similar structure but may differ in the position of the substituents.
Other Cyclopropylmethanamines: Compounds with different substituents on the phenyl ring or variations in the cyclopropyl group.
Uniqueness: The uniqueness of [1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine lies in its specific combination of a cyclopropyl group with bromine and fluorine substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[1-(3-bromo-5-fluorophenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2,6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATXGRVNPKGPNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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